Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine
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Overview
Description
Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring and a butylamine group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with pyridine derivatives under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic properties against cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can mimic the structure of natural nucleic bases, allowing it to interfere with DNA replication and protein synthesis . This disruption can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring that show antimicrobial and antifungal properties.
Properties
IUPAC Name |
N-butyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-2-3-7-13-11-15-14-10(16-11)9-5-4-6-12-8-9/h4-6,8H,2-3,7H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKBSAMIYCTWSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NN=C(S1)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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